3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide
CAS No.:
Cat. No.: VC15216394
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O4 |
|---|---|
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-quinoxalin-6-ylbenzamide |
| Standard InChI | InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22) |
| Standard InChI Key | XNEOJBNLNZOWIK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Introduction
Chemical Profile and Structural Significance
Molecular Architecture
The compound's IUPAC name, 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide, reflects its three-domain structure:
-
Methoxy-substituted benzamide: The 3,4,5-trimethoxybenzoyl group provides electron-donating substituents that enhance membrane permeability and π-π stacking interactions with aromatic residues in biological targets.
-
Amide linker: Serves as a hydrogen-bond donor/acceptor bridge between the benzamide and quinoxaline moieties, critical for maintaining conformational rigidity .
-
Quinoxaline heterocycle: A planar, electron-deficient bicyclic system enabling DNA intercalation and competitive ATP binding in kinase domains .
X-ray crystallography of analogous compounds reveals a dihedral angle of ~35° between the benzamide and quinoxaline planes, optimizing both target engagement and aqueous solubility . The Standard InChI key (InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22)) confirms the stereoelectronic configuration essential for bioactivity.
Synthesis and Analytical Characterization
Synthetic Route Optimization
The synthesis follows a three-step protocol :
-
Quinoxaline amine preparation: 6-aminoquinoxaline is synthesized via cyclocondensation of o-phenylenediamine with glyoxal, followed by nitration and reduction.
-
Benzoyl chloride activation: 3,4,5-trimethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) at 60°C for 4 hours.
-
Amide coupling: The benzoyl chloride reacts with 6-aminoquinoxaline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base, yielding the target compound in 72–85% purity after recrystallization from ethanol.
Critical parameters include:
-
Temperature control: Maintaining 0–5°C during amide coupling minimizes side reactions.
-
Solvent selection: DCM provides optimal solubility without inducing premature precipitation.
Analytical Validation
Batch purity is confirmed through:
Anticancer Mechanisms and Pharmacological Profile
Dual Targeting of EGFR and Tubulin
The compound exhibits nanomolar affinity for both EGFR kinase (IC₅₀ = 39 nM) and tubulin polymerization (IC₅₀ = 8.84 µM) , surpassing reference drugs like staurosporine (EGFR IC₅₀ = 54 nM) and approaching colchicine's tubulin inhibition (IC₅₀ = 26.8 µM) . Molecular docking reveals:
-
Quinoxaline N-atoms form H-bonds with Lys721 and Met769
-
3,4,5-Trimethoxy groups occupy hydrophobic pocket near Leu694
-
Benzamide methoxys interact with Thr179 and Cys241
-
Quinoxaline π-stacks with Leu248/β-tubulin
Cytotoxicity Across Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 (Breast) | 1.65 | 3.2× more potent |
| HCT-116 (Colon) | 4.12 | 1.8× more potent |
| HepG-2 (Liver) | 34.28 | 0.7× potency |
Data from MTT assays show 7.5–75% apoptosis induction at 10 µM via caspase-3 activation . Mitochondrial studies indicate ΔΨm dissipation by 62% and ROS reduction by 48% in A549 lung cancer cells , suggesting mechanism beyond direct kinase inhibition.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
-
Methoxy groups: Removal of any methoxy reduces EGFR affinity by 4–12× . The 3,4,5-trisubstitution maximizes hydrophobic contacts.
-
Quinoxaline position: 6-substitution (vs. 5-/7-) improves tubulin binding by 3.1× due to better alignment with β-subunit residues .
-
Amide linker: Replacement with ester or ketone groups abolishes activity, emphasizing H-bond donor necessity.
Hybridization Advantages
Conjoining benzamide and quinoxaline pharmacophores yields synergistic effects:
-
DNA intercalation (quinoxaline) + kinase inhibition (benzamide)
-
LogP = 2.1 balances membrane permeability and aqueous solubility
Future Directions and Clinical Translation
Lead Optimization Priorities
-
Prodrug development: Masking methoxys as acetoxys (logP reduction to 1.4) may improve oral bioavailability.
-
Combination regimens: Synergy observed with paclitaxel (CI = 0.3 at 1:1 ratio) in TNBC models .
Toxicology Considerations
Preliminary rat studies show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume